molecular formula C11H13N3O3 B2744612 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole CAS No. 71565-98-5

3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole

Cat. No.: B2744612
CAS No.: 71565-98-5
M. Wt: 235.243
InChI Key: KZLMAGSEYGMEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trimethoxy-phenyl)-1H-[1,2,4]triazole is an organic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.25 g/mol . This chemical features a 1,2,4-triazole heterocycle, a versatile nitrogen-containing ring system known for its aromaticity and planar structure, which is substituted at the 3-position with a 3,4,5-trimethoxyphenyl group . The 1,2,4-triazole scaffold is of significant interest in medicinal and agrochemical research. Derivatives of this core structure are investigated for a wide range of biological activities and are frequently found in pharmaceuticals and other bioactive compounds . For instance, structurally related compounds containing the 1,2,4-triazole motif have been developed and studied for various therapeutic applications, underscoring the value of this chemical class in drug discovery . The presence of the trimethoxyphenyl moiety is a common pharmacophore in drug design, potentially contributing to interactions with various biological targets. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block in chemical synthesis, method development, and biological screening.

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-15-8-4-7(11-12-6-13-14-11)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLMAGSEYGMEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using formic acid to yield the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxy-phenyl)-1H-[1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Study Design : A series of derivatives were synthesized and screened for antimicrobial activity using the "serial dilutions" method.
  • Findings : The compound demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The triazole ring contributes to the inhibition of bacterial cell wall synthesis and protein function.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Properties

The compound has shown promise in cancer research as a potential therapeutic agent. Its interactions with cellular proteins involved in cancer pathways have been a focal point of investigation.

Case Study: Anticancer Mechanism

  • Study Design : The interaction of the triazole with human serum albumin and immunoglobulin G was analyzed using spectroscopic techniques.
  • Findings : The compound exhibited strong binding affinity to these proteins, suggesting a mechanism that may enhance drug delivery to tumor sites.
  • Cell Line Testing : In vitro studies on HeLa cervical cancer cells indicated significant antiproliferative effects.
ParameterValue
Binding Constant (K)1.2 x 10^6 M^-1
IC50 (HeLa cells)15 µM
Altered Protein ExpressionKallikrein-10 (↑)

Synthesis and Structural Insights

The synthesis of this compound involves several methods that enhance its bioactivity. Understanding the structural characteristics aids in predicting its reactivity and interaction with biological targets.

Synthesis Overview

  • Methodology : The compound can be synthesized through the cyclization of appropriate hydrazones with isocyanates or via one-pot reactions involving multiple reagents.
  • Yield : Typical yields range from 60% to 85%, depending on the reaction conditions.
Synthesis MethodYield (%)Notes
Cyclization with Isocyanate70%Requires controlled temperature
One-pot Reaction85%More efficient for large-scale synthesis

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Structural Features :

Compound Class Core Structure Substituent Positions Planarity & Stability
1,2,4-Triazole Derivatives 1H-[1,2,4]triazole 3-(3,4,5-trimethoxyphenyl) Near-planar rings; H-bonding
CA-4 Analogues 1,2,4-Triazole bridge 3,4,5-Trimethoxy (Ring A); 3,4-dimethoxy (Ring B) Cis-restricted conformation enhances tubulin binding
Oxadiazole Derivatives 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl Less planar; weaker π interactions
Pharmacological Activity

Anticancer Activity :

  • 1,2,4-Triazole Derivatives : Compound 27 (IC₅₀ = 0.76 μM) inhibits tubulin polymerization more effectively than CA-4 (IC₅₀ = 1.2 μM) and shows potent activity against HeLa, A549, and MCF7 cell lines .
  • Thiadiazole-Triazole Hybrids : Exhibit moderate cytotoxicity (e.g., compound 10c , 54% yield) but require structural optimization for enhanced efficacy .

Antimicrobial Activity :

  • 1,2,4-Triazole-3-thiols : Derivatives with 3,4,5-trimethoxyphenyl groups demonstrate broad-spectrum antifungal and antibacterial activity, attributed to the –N–C–S pharmacophore .
  • Pyrazole Carboxamides : Lower antimicrobial potency compared to triazole derivatives, likely due to reduced membrane permeability .

Structural-Activity Relationships (SAR) :

  • Methoxy Substitutions : The 3,4,5-trimethoxy pattern enhances lipophilicity and binding to hydrophobic pockets in biological targets .
  • Electron-Withdrawing Groups : Para-ethoxy substituents on Ring B in CA-4 analogues improve cytotoxicity by 30–50% compared to methoxy groups .
Stability and Bioavailability
  • Crystallographic Stability : Triazole-thiadiazole hybrids (e.g., compound in ) form stable crystals via C–H⋯N hydrogen bonds and Cg⋯π interactions (centroid distance = 3.506 Å), enhancing metabolic stability.
  • Solubility: The 3,4,5-trimethoxyphenyl group increases hydrophobicity, necessitating formulation adjustments (e.g., PEGylation) for intravenous delivery .

Biological Activity

3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}N3_3O3_3
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 12569654

Anti-inflammatory Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, research involving various triazole derivatives indicated that compounds with substituents like this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a44–60Significant
3bModerateModerate
3cHighestSignificant

The strongest inhibitory effects were observed with compounds 3a and 3c at a concentration of 50 µg/mL .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate that the compound possesses considerable antimicrobial properties that could be harnessed for therapeutic applications .

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. Compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: In Vitro Testing on Cancer Cell Lines
In a study evaluating the effects on human cancer cell lines (e.g., A549 lung adenocarcinoma), it was found that certain triazole derivatives induced apoptosis and inhibited cell proliferation.

Table 3: Anticancer Activity Against Selected Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)0.054Apoptosis induction
HeLa (Cervical)0.048Tubulin assembly inhibition
MCF-7 (Breast)0.050G2/M phase arrest

The study highlighted that these compounds bind to the colchicine site of β-tubulin, disrupting microtubule dynamics essential for mitosis .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves non-coplanar conformations of triazole, methoxyphenyl, and benzylidene groups (e.g., dihedral angles: 53.84°–70.77°) .
  • NMR spectroscopy : Distinguishes regioisomers via chemical shifts of triazole protons (e.g., δ 8.2–8.5 ppm for N–H in 1H-[1,2,4]triazole) .
  • Chromatographic purity : Thin-layer chromatography (TLC) and HPLC ensure >95% purity for biological assays .

How can conflicting data on biological activity between in vitro and computational models be addressed?

Advanced Research Question
Discrepancies often arise from assay conditions or molecular docking approximations :

  • In vitro vs. in silico : For example, a compound may show strong docking affinity for fungal CYP51 (ΔG: −9.2 kcal/mol) but poor in vitro activity due to poor solubility. Mitigation strategies:
    • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug formulations .
    • Docking validation : Combine AutoDock Vina with molecular dynamics (MD) simulations to account for protein flexibility .
  • Case study : Derivatives with bulky 4-bromophenyl groups showed false-negative results in initial docking due to unaccounted π-π stacking in the active site .

What strategies optimize the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

  • LogP modulation : Introduce polar groups (e.g., acetamide) to reduce logP from 3.5 to 2.1, improving aqueous solubility .
  • Metabolic stability : Replace labile ester groups with ethers (e.g., propoxyphenyl analogs increase t₁/₂ from 1.2 to 4.7 hours) .
  • CYP inhibition screening : Use liver microsome assays to identify derivatives with low CYP3A4/2D6 inhibition (IC₅₀ > 10 µM) .

How do electronic effects of substituents impact the triazole ring’s reactivity in further functionalization?

Basic Research Question

  • Electron-withdrawing groups (EWGs) : Nitro or chloro substituents at the phenyl ring reduce nucleophilicity of the triazole N-atom, slowing alkylation reactions .
  • Electron-donating groups (EDGs) : Methoxy groups enhance resonance stabilization, favoring electrophilic substitution at the 5-position of the triazole .
  • Kinetic studies : Second-order rate constants (k₂) for bromination decrease by 40% when EDGs are present .

What in vitro models are most predictive for evaluating anticancer activity of this compound derivatives?

Advanced Research Question

  • MTT assay : Standard for cytotoxicity screening against 12 cell lines (e.g., IC₅₀ of 1.8 µM for (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile in HeLa cells) .
  • Mechanistic studies : Western blotting confirms apoptosis induction via caspase-3 activation (2.5-fold increase at 10 µM) .
  • Selectivity testing : Compare activity in cancer vs. normal cell lines (e.g., selectivity index >10 for colorectal adenocarcinoma HT-29 vs. HEK293) .

How can molecular docking guide the design of this compound analogs targeting tubulin polymerization?

Advanced Research Question

  • Binding site analysis : Docking into the colchicine-binding site (PDB: 1SA0) identifies critical H-bonds with β-tubulin residues (e.g., Lys254, Asn258) .
  • Pharmacophore optimization : Trimethoxyphenyl mimics the trimethoxybenzene moiety of colchicine, achieving ΔG = −10.4 kcal/mol .
  • Validation : Correlate docking scores with in vitro tubulin inhibition (IC₅₀: 0.8–3.2 µM) .

What are the key challenges in scaling up the synthesis of this compound derivatives?

Basic Research Question

  • Reaction scalability : Exothermic hydrazinolysis requires controlled temperature (<50°C) to prevent byproduct formation .
  • Purification : Column chromatography is impractical for >100 g batches; switch to recrystallization (ethanol/water, 70:30 v/v) .
  • Yield optimization : Pilot studies show 85% yield for 4-methylbenzylthio derivatives using phase-transfer catalysts (e.g., TBAB) .

How can contradictory reports on antifungal activity be resolved through experimental design?

Advanced Research Question

  • Standardized protocols : Use CLSI M27/M38 guidelines for MIC determination to minimize inter-lab variability .
  • Resazurin assay : Fluorescence-based methods improve sensitivity for slow-growing fungi (e.g., Aspergillus fumigatus) .
  • Mechanistic studies : Compare ergosterol biosynthesis inhibition (via GC-MS) across strains with differing susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.